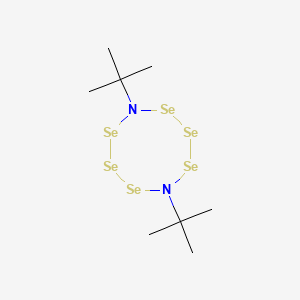
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane is a unique organoselenium compound characterized by its six selenium atoms and two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane typically involves the reaction of tert-butylamine with selenium chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive selenium compounds.
Chemical Reactions Analysis
Types of Reactions
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane can undergo various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The tert-butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in cancer therapy as selenium compounds have shown anticancer activity.
Mechanism of Action
The mechanism of action of 4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane involves the interaction of its selenium atoms with biological molecules. Selenium can form selenoproteins, which play a role in antioxidant defense and redox regulation. The tert-butyl groups provide steric hindrance, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6,6’-di-tert-butyl-2,2’-methylenedi-p-cresol
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
- 2,5-Di-tert-butyl-1,4-benzoquinone
Uniqueness
4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane is unique due to its high selenium content and the presence of six selenium atoms in a single molecule. This distinguishes it from other organoselenium compounds, which typically contain fewer selenium atoms. The tert-butyl groups also provide unique steric properties that can influence the compound’s reactivity and stability.
Properties
CAS No. |
92074-82-3 |
|---|---|
Molecular Formula |
C8H18N2Se6 |
Molecular Weight |
616.1 g/mol |
IUPAC Name |
4,8-ditert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane |
InChI |
InChI=1S/C8H18N2Se6/c1-7(2,3)9-11-15-13-10(8(4,5)6)14-16-12-9/h1-6H3 |
InChI Key |
SEPQTVYQPNXHII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1[Se][Se][Se]N([Se][Se][Se]1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)
![N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B14360650.png)
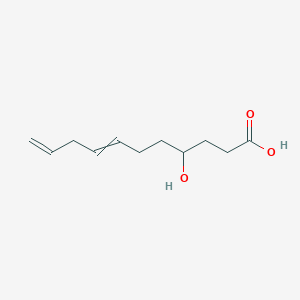
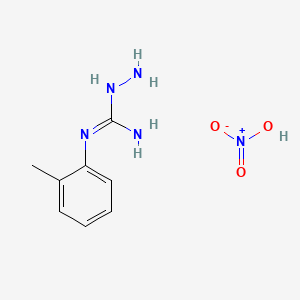
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
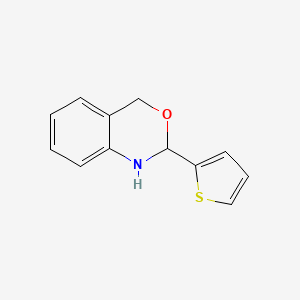
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
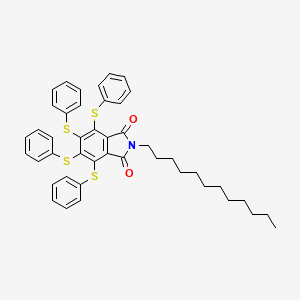
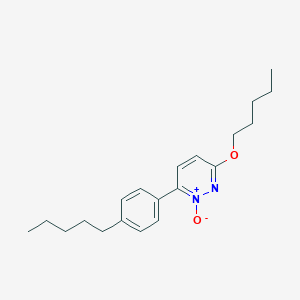
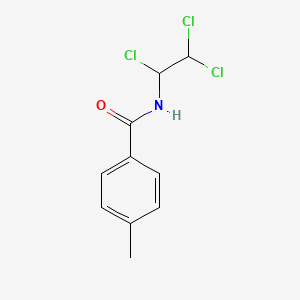
![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
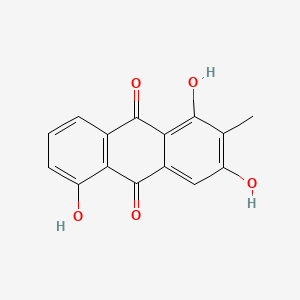
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
